molecular formula C16H18N2O4S B2711588 N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide CAS No. 1351589-65-5

N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide

Cat. No.: B2711588
CAS No.: 1351589-65-5
M. Wt: 334.39
InChI Key: YTNUWAZCUKTYPG-UHFFFAOYSA-N
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Description

N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide is a chemical compound provided for research and development purposes. It features a molecular structure incorporating both acetamide and phenoxyethylsulfonamide moieties, which are of significant interest in medicinal chemistry . Compounds with similar structural features, particularly those containing benzenesulfonamide, are extensively investigated as potent inhibitors of carbonic anhydrase enzymes . The sulfonamide group in such molecules can coordinate with a zinc ion in the enzyme's active site, a mechanism shared with well-known inhibitors like Acetazolamide . Research into related compounds highlights their potential value in developing therapeutic agents for conditions including glaucoma, epilepsy, and cancer, where specific CA isoforms like the tumor-associated hCA IX and XII are overexpressed . Furthermore, the phenoxy acetamide scaffold is recognized as a privileged structure in drug discovery, associated with a range of pharmacological activities such as anti-inflammatory, anti-mycobacterial, and anticancer effects . This product is intended for laboratory research by qualified scientists only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(2-phenoxyethylsulfonylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-13(19)17-14-6-5-7-15(12-14)18-23(20,21)11-10-22-16-8-3-2-4-9-16/h2-9,12,18H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNUWAZCUKTYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide typically involves the following steps:

    Formation of Phenoxyethylsulfonamide: The initial step involves the reaction of phenoxyethylamine with a sulfonyl chloride to form phenoxyethylsulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Coupling with Phenylacetamide: The phenoxyethylsulfonamide is then coupled with phenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amine derivatives.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have investigated the antiviral properties of compounds similar to N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide, particularly in targeting viral replication mechanisms. For instance, research focusing on N-phenyl-acetamides has shown promising results against viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of viruses such as SARS-CoV-2 and influenza .

Case Study: SARS-CoV-2 Inhibition

A study involving a library of acetamide derivatives demonstrated that specific compounds effectively inhibited the RdRp activity of SARS-CoV-2, suggesting that similar structures may also exhibit antiviral properties. The most effective candidates showed low cytotoxicity while maintaining strong antiviral activity .

Anticancer Potential

This compound has been explored for its anticancer properties. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

Case Study: Anticancer Activity

In experimental settings, compounds resembling this compound demonstrated significant growth inhibition against various cancer cell lines. For example, a related compound showed percent growth inhibitions ranging from 51% to 86% across different cancer types .

Antibacterial Properties

The antibacterial efficacy of this compound and its analogs has also been a focus of research. These compounds are believed to disrupt bacterial cell wall synthesis, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl or sulfonamide groups can significantly influence biological activity.

Modification TypeEffect on Activity
Substituent VariationAlters binding affinity to biological targets
Chain Length AdjustmentsImpacts pharmacokinetics and bioavailability
Functional Group ChangesCan enhance or reduce toxicity

Mechanism of Action

The mechanism of action of N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Property N-(3-(2-Phenoxyethylsulfonamido)phenyl)acetamide (S)-Tetrahydrofuran Derivative Triazine Compound H
Molecular Weight ~362.41 (estimated) 299.34 381.92
Melting Point Not reported 174–176°C Not reported
Key Functional Groups Phenoxyethylsulfonamido, acetamide Tetrahydrofuran-sulfamoyl, acetamide Triazine, acetamide
Solubility Moderate (sulfonamide enhances polarity) High (polar tetrahydrofuran) Low (bulky triazine)
Potential Bioactivity Enzyme/receptor modulation (hypothesized) Kinase inhibition Sodium channel inhibition

Biological Activity

N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique sulfonamide linkage and phenoxyethyl substitution, which may enhance its interaction with biological targets. Its molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory effects of related acetamide compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives like N-(2-hydroxy phenyl)acetamide have shown significant reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of arthritis . This indicates that the sulfonamide moiety might contribute to the modulation of inflammatory pathways.

2. Analgesic Activity

Research on substituted acetamides has demonstrated their potential as analgesics. In a study assessing various acetamide derivatives for analgesic activity using the Eddy hot plate method, certain compounds showed effectiveness comparable to traditional analgesics like diclofenac . The structure-activity relationship (SAR) suggests that modifications in the phenyl rings can enhance pain relief properties.

3. Antimicrobial Activity

The antimicrobial potential of this compound can be inferred from studies on similar compounds. For example, N-phenylacetamides with thiazole moieties exhibited promising antibacterial effects against various bacterial strains . The introduction of phenoxyethyl and sulfonamide groups may enhance the compound's ability to penetrate bacterial membranes or inhibit key metabolic pathways.

Research Findings Summary

Activity Study Reference Findings
Anti-inflammatory Significant reduction in IL-1β and TNF-α levels; reduced paw edema in arthritis models
Analgesic Effective pain relief observed; some derivatives outperformed diclofenac
Antimicrobial Promising antibacterial activity against multiple strains; structure modifications enhance efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide, and what starting materials are typically employed?

  • Methodological Answer : Synthesis often involves multi-step reactions. For example, substituted phenols (e.g., 2-amino-substituted phenols) can react with sulfonamide-containing acetyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form intermediates, followed by acetylation . Reaction optimization may include adjusting solvent systems (e.g., acetonitrile), bases (e.g., K₂CO₃), and temperature . TLC monitoring is critical for tracking reaction progress .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C) for structural elucidation of sulfonamido and acetamide groups.
  • FTIR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
  • Mass spectrometry for molecular weight validation.
  • Single-crystal XRD for resolving stereochemical ambiguities, as demonstrated in related acetamide derivatives .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer : Based on safety data for structurally similar acetamides, store in airtight containers under inert gas (N₂/Ar), protect from light, and maintain temperatures below –20°C. Stability assessments should include periodic HPLC purity checks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalyst screening : Use phase-transfer catalysts or mild bases (e.g., K₂CO₃) to minimize side reactions .
  • Temperature control : Gradual heating (e.g., 50–80°C) prevents decomposition of thermally labile intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodological Answer :

  • Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or phenoxyethyl positions to assess effects on target binding .
  • Bioassays : Test derivatives in antioxidant (e.g., DPPH radical scavenging) or sodium channel inhibition assays (e.g., tetrodotoxin-sensitive channel models) .
  • Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., sulfonamide geometry) to activity trends .

Q. How can contradictory reports on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for ion channels) and buffer conditions (pH, ionic strength).
  • Metabolic stability tests : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
  • Orthogonal validation : Confirm activity via complementary assays (e.g., electrophysiology for channel blockers) .

Q. What computational strategies are effective in predicting binding modes or toxicity profiles?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., sodium channels, as in Compound H ).
  • ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .
  • Quantum mechanics (QM) : Calculate electrostatic potential maps to identify reactive sites prone to metabolic oxidation .

Q. How can researchers address challenges in purifying sulfonamide-containing intermediates?

  • Methodological Answer :

  • Acid-base partitioning : Use pH-dependent solubility (e.g., extract sulfonamides in basic aqueous layers) .
  • Chelating agents : Add EDTA to eliminate metal impurities from reaction mixtures .
  • HPLC method development : Optimize mobile phases (e.g., acetonitrile/0.1% TFA) for high-resolution separation of polar byproducts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar acetamide derivatives?

  • Methodological Answer :

  • Stepwise analysis : Compare stoichiometry (e.g., molar ratios of acetyl chloride to phenol), reaction times, and workup procedures across studies .
  • Byproduct identification : Use LC-MS to detect unreported intermediates (e.g., N-oxide forms) that may reduce yields .
  • Scale-up effects : Pilot small-scale (mg) vs. large-scale (g) syntheses to identify mass transfer limitations .

Notes

  • Advanced Tools : Molecular docking ( ) and QM calculations are recommended for mechanistic studies.
  • Safety Protocols : Follow SDS guidelines ( ) for handling sulfonamides and acetamides.

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